5-methylpyridazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

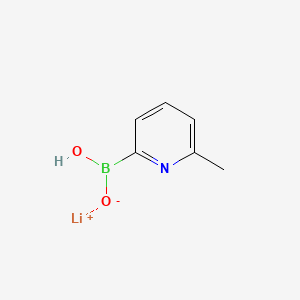

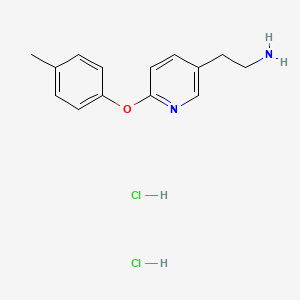

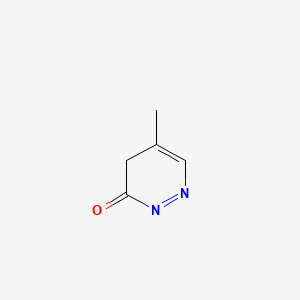

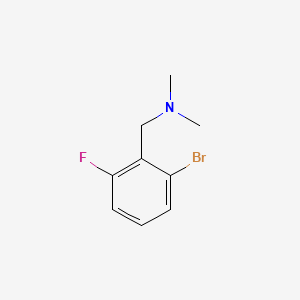

5-Methylpyridazin-3(4H)-one is a chemical compound with the molecular formula C5H6N2O and a molecular weight of 110.12 . It is a heterocycle that contains two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyridazinone derivatives, including this compound, has been reported in various studies . These compounds have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with nitrogen atoms at positions 1 and 2 and an oxygen atom at position 3 . The structure of this compound has been confirmed through various methods such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis

Various chemical reactions involving this compound have been reported in the literature . For instance, 5-substituted 6-phenyl-3(2H)-pyridazinone derivatives have been synthesized, and their reactivity has been studied .Scientific Research Applications

Cancer Cell Line Inhibition

5-methylpyridazin-3(2H)-one derivatives have been synthesized and evaluated for their biological activity, specifically targeting cancer cell lines like A549, HeLa, and MCF-7. Among these derivatives, a compound demonstrated significantly higher inhibitory activity, outperforming standard treatment options in terms of IC50 values. The structure-activity relationships suggest the enhancement of inhibitory activity when 5-methylpyridazin-3(2H)-one is introduced to certain molecular structures (Xiong et al., 2020).

Steel Corrosion Inhibition

The compound 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione, a derivative of 5-methylpyridazin-3(4H)-one, has demonstrated significant inhibitory effects on steel corrosion in acidic environments. The compound adheres to the steel surface following the Langmuir isotherm model, showcasing its potential in corrosion protection strategies (Bouklah et al., 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-4H-pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFJNHLFIUKNCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717340 |

Source

|

| Record name | 5-Methylpyridazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207175-12-9 |

Source

|

| Record name | 5-Methylpyridazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)